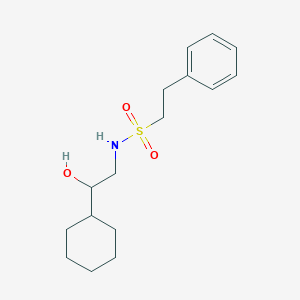

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

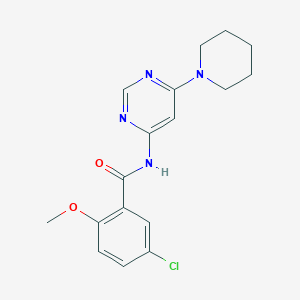

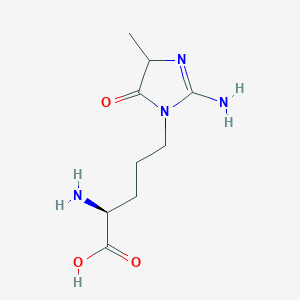

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide, commonly known as CHEMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHEMS is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties.

Aplicaciones Científicas De Investigación

Selective Inhibitors and Anticancer Agents

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide and its derivatives have been explored for their potential as selective inhibitors in various biochemical pathways. For instance, a study identified potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitors for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). Another example includes the design, synthesis, and evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents, showcasing significant in vitro and in vivo antitumor activities (M. Reddy et al., 2013).

Catalysts for Chemical Reactions

Sulfonamide derivatives have also been utilized as catalysts in chemical synthesis. For example, palladium(0)-catalyzed allylation of highly acidic and non-nucleophilic arenesulfonamides, sulfamide, and cyanamide led to efficient allylation under Pd(0)-catalysis, demonstrating the versatility of sulfonamides in facilitating complex chemical transformations (Silvia Cerezo et al., 1998).

Understanding Bioactivity

The study of sulfonamides, including this compound, extends to understanding their bioactivity and interactions with biological molecules. Research on sulfonamide-substituted iron phthalocyanine revealed its potential as an oxidation catalyst, highlighting the role of sulfonamides in the development of new materials for oxidative processes (Umit Işci et al., 2014).

Environmental Implications

Additionally, the environmental behavior of sulfonamides, such as their sorption and transport in soils, has been investigated to assess their impact on the ecosystem. A study on the effects of water pH, coexisting copper ion, and dissolved organic matter on the sorption and transport of sulfonamides in soils amended with biochar demonstrated the complex interactions affecting the mobility and bioavailability of these compounds in the environment (Zhifu Liu et al., 2017).

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c18-16(15-9-5-2-6-10-15)13-17-21(19,20)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-18H,2,5-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCOASSGZUGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2700581.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)

![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)